molecular formula ¹³C₆H₅NO₂ B1142442 (2,3,4,5,6-13C5)pyridine-3-carboxylic acid CAS No. 1189954-79-7

(2,3,4,5,6-13C5)pyridine-3-carboxylic acid

Cat. No.: B1142442
CAS No.: 1189954-79-7
M. Wt: 129.07
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3,4,5,6-¹³C₅)Pyridine-3-carboxylic acid is a carbon-13 isotopically labeled derivative of pyridine-3-carboxylic acid (nicotinic acid), a vital precursor in biochemistry and pharmacology. Nicotinic acid, also known as vitamin B3, is essential for NAD/NADP coenzyme synthesis and lipid metabolism . The isotopic labeling at all five pyridine ring carbons (positions 2–6) enables precise tracking in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and isotopic dilution mass spectrometry. This compound retains the chemical properties of nicotinic acid but is distinguished by its utility in tracing metabolic pathways, drug distribution, and enzymatic mechanisms in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2,3,4,5,6-13C5)pyridine-3-carboxylic acid can be synthesized through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is commonly used in industrial settings due to its efficiency. The reaction conditions typically involve high temperatures and the presence of a catalyst to facilitate the oxidation process .

Industrial Production Methods: On an industrial scale, nicotinic acid-13C6 is produced mainly from 3-methylpyridine or 5-ethyl-2-methylpyridine. The global market for nicotinic acid was valued at approximately USD 614 million in 2019, with major producers including Lonza and Vanetta .

Chemical Reactions Analysis

Types of Reactions: (2,3,4,5,6-13C5)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Reactions

The compound participates in various chemical reactions:

  • Oxidation : Converts to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).
  • Reduction : Forms nicotinamide.
  • Substitution : The carboxyl group can be replaced by other functional groups.

Mass Spectrometry

As a stable isotope internal standard, (2,3,4,5,6-13C5)pyridine-3-carboxylic acid is crucial for accurate quantification in mass spectrometry. Its isotopic labeling allows researchers to trace metabolic pathways with precision.

Biological Studies

The compound is extensively studied for its role in metabolic pathways involving nicotinic acid derivatives. It aids in understanding enzyme functions and cellular energy production through its influence on NAD+ metabolism.

Therapeutic Potential

Recent investigations have highlighted its potential therapeutic effects:

  • Hyperlipidemia Treatment : Derivatives are being explored for their ability to lower blood lipid levels.
  • Pellagra Prevention : As a precursor to NAD+, it may help prevent niacin deficiency-related conditions .

Dietary Supplements

This compound is utilized in the production of dietary supplements and fortified foods due to its nutritional benefits related to niacin.

Pharmaceutical Development

This compound serves as a key intermediate in synthesizing pharmaceuticals aimed at treating various conditions including metabolic disorders and deficiencies .

Study 1: Antimicrobial Activity

A recent study evaluated pyridyl amides derived from thieno[2,3-d]pyrimidine-4-carboxylic acids for their antimicrobial properties. The results indicated significant activity against pathogens like Pseudomonas aeruginosa, suggesting that modifications of pyridine derivatives could enhance their antimicrobial efficacy .

Study 2: Enzyme Inhibition

Another study focused on small molecule-based enzyme inhibitors related to pyridine compounds. These inhibitors showed promise in normalizing altered metabolic pathways in conditions such as primary hyperoxaluria by modulating enzyme activities involved in oxalate metabolism .

Mechanism of Action

(2,3,4,5,6-13C5)pyridine-3-carboxylic acid exerts its effects by acting as a precursor for nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate. These coenzymes play a crucial role in redox reactions, serving as electron donors or acceptors. Nicotinic acid also has direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Comparison with Similar Compounds

Pyridine-3-carboxylic acid derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents, isotopic labeling, and fused heterocyclic systems. Below is a detailed comparison:

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Molecular Weight Synthesis Method Key Applications References
(2,3,4,5,6-¹³C₅)Pyridine-3-carboxylic acid ¹³C-labeled pyridine ring ~125 (with ¹³C) Isotopic precursor incorporation Metabolic tracing, NMR studies
2-(Phenylsulfanyl)pyridine-3-carboxylic acid Phenylsulfanyl group at C2 231.28 Thiophenol reflux with 2-chloronicotinic acid Antitumor intermediate
Imidazo[1,2-a]pyridine-3-carboxylic acid Fused imidazole ring ~246.25* EDC-mediated coupling with SF5-benzylamine Antituberculosis agents (MIC: <1 μM)
5-(4-Fluorophenyl)pyridine-3-carboxylic acid Fluorophenyl substituent at C5 217.20 Unspecified synthesis Antiviral/anticancer research
5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic acid Chlorine and pyridinyloxy substituents 280.67 Polyphosphoric acid cyclization Chemical intermediate
Amlexanox Chromeno[2,3-b]pyridine-3-carboxylic acid 298.29 Multi-step heterocyclic synthesis Anti-inflammatory, translational readthrough therapy

*Molecular weight estimated based on analogous structures.

Key Comparative Insights

Isotopic vs. Non-Isotopic Derivatives: The ¹³C-labeled variant is functionally identical to nicotinic acid but critical for tracing metabolic flux and drug distribution without altering pharmacological activity . Non-isotopic derivatives (e.g., fluorophenyl or sulfanyl-substituted) exhibit modified electronic properties, enhancing binding affinity or metabolic stability .

Biological Activity :

  • Antimicrobial : Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives demonstrate potent antituberculosis activity (MIC <1 μM) due to SF5 groups enhancing lipophilicity and target engagement .
  • Antiviral : 5-(4-Fluorophenyl)pyridine-3-carboxylic acid analogues show EC₅₀ <10 μM against respiratory syncytial virus (RSV), attributed to substituent-driven steric and electronic effects .
  • Antitumor : Sulfanyl-substituted derivatives (e.g., 2-(phenylsulfanyl)pyridine-3-carboxylic acid) act as intermediates for antitumor heterocycles, leveraging sulfur’s nucleophilicity for targeted modifications .

Synthetic Methodologies :

  • Isotopic labeling typically involves ¹³C-enriched precursors under mild conditions to preserve structural integrity .
  • Halogenated or fused derivatives require aggressive reagents (e.g., polyphosphoric acid) or coupling agents (e.g., EDC) to facilitate cyclization or amide bond formation .

Physicochemical Properties :

  • Fluorinated derivatives (e.g., 5-(4-fluorophenyl)-substituted) exhibit higher logP values (~2.5) than nicotinic acid (logP ~0.5), improving membrane permeability .
  • Fused heterocycles (e.g., imidazo[1,2-a]pyridine) increase molecular rigidity, enhancing target selectivity but reducing solubility .

Biological Activity

(2,3,4,5,6-13C5)pyridine-3-carboxylic acid is a stable isotope-labeled compound that plays a significant role in various biological and pharmaceutical research applications. Its unique isotopic labeling allows for precise tracking in metabolic studies and contributes to understanding its biological activity. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications.

This compound can be synthesized through several methods, with one common route being the oxidation of 5-ethyl-2-methylpyridine using nitric acid. This method is efficient for producing the compound in industrial settings and involves specific reaction conditions including high temperatures and catalysts to facilitate the oxidation process.

Chemical Reactions

The compound undergoes various chemical reactions:

  • Oxidation : Converts nicotinic acid to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).
  • Reduction : Can be reduced to form nicotinamide.
  • Substitution : The carboxyl group can be substituted with other functional groups.

Metabolic Pathways

The compound is studied for its involvement in key metabolic pathways. Its isotopic labeling is particularly useful in mass spectrometry for tracing metabolic processes involving nicotinic acid derivatives. Research indicates that this compound can influence NAD+ metabolism, which is crucial for cellular energy production and redox reactions .

Therapeutic Potential

Recent studies have explored the potential therapeutic effects of this compound:

  • Hyperlipidemia Treatment : Its derivatives are being investigated for their ability to lower lipid levels in the blood.
  • Pellagra Prevention : As a precursor to NAD+, it may help prevent conditions like pellagra caused by niacin deficiency .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of pyridine carboxylic acids. A study focusing on pyridyl amides derived from thieno[2,3-d]pyrimidine-4-carboxylic acids demonstrated significant antimicrobial activity against various pathogens, suggesting that similar derivatives of this compound could exhibit comparable effects .

Study 1: Antimicrobial Evaluation

A recent evaluation of pyridyl amides showed broad-spectrum antimicrobial activity. The docking studies indicated strong binding affinity to TrmD enzyme from Pseudomonas aeruginosa, suggesting that modifications of pyridine-3-carboxylic acid could enhance its antimicrobial properties .

Study 2: Enzyme Inhibition

Another study investigated small molecule-based enzyme inhibitors related to pyridine compounds. These inhibitors showed promise in normalizing altered metabolic pathways in conditions like primary hyperoxaluria by modulating enzyme activities involved in oxalate metabolism .

Data Table: Summary of Biological Activities

Activity Type Description References
Metabolic PathwayInvolvement in NAD+ metabolism
AntimicrobialSignificant activity against pathogens
Therapeutic PotentialPotential treatment for hyperlipidemia and pellagra

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2,3,4,5,6-<sup>13</sup>C5)pyridine-3-carboxylic acid with high isotopic enrichment?

The synthesis of isotopically labeled pyridine derivatives typically involves using <sup>13</sup>C-enriched precursors at specific positions. For example:

  • Carbonyl group introduction : Start with <sup>13</sup>C-labeled malonic acid or acetic acid derivatives to incorporate isotopic labels at the carboxylic acid position.
  • Pyridine ring construction : Employ Hantzsch pyridine synthesis or cyclization reactions using <sup>13</sup>C-enriched ammonia or acetaldehyde to ensure uniform labeling across the ring .
  • Purification : Use preparative HPLC or recrystallization to isolate the isotopologue, verifying enrichment via <sup>13</sup>C NMR (δ ~120–170 ppm for pyridine carbons) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of (2,3,4,5,6-<sup>13</sup>C5)pyridine-3-carboxylic acid post-synthesis?

  • X-ray crystallography : Refine crystal structures using SHELXL for small-molecule systems to confirm bond lengths and angles, particularly verifying isotopic substitution patterns .
  • Multinuclear NMR : Analyze <sup>13</sup>C-<sup>1</sup>H HSQC and HMBC spectra to map carbon connectivity. The labeled pyridine carbons will show enhanced signal intensity and coupling patterns distinct from natural abundance signals .
  • Isotopic ratio mass spectrometry (IRMS) : Quantify <sup>13</sup>C enrichment (>98% purity) to ensure compliance with metabolic tracing or pharmacokinetic study requirements .

Advanced Research Questions

Q. How does isotopic labeling of pyridine-3-carboxylic acid impact its metabolic tracing in bacterial systems?

  • Experimental design : Use (2,3,4,5,6-<sup>13</sup>C5)pyridine-3-carboxylic acid as a tracer in Pseudomonas or Bacillus cultures to study NAD<sup>+</sup> biosynthesis. Monitor <sup>13</sup>C incorporation into downstream metabolites (e.g., quinolinic acid) via LC-MS/MS.
  • Data interpretation : Compare isotopic patterns in wild-type vs. knockout strains (e.g., nadC mutants) to identify rate-limiting steps in the kynurenine pathway .

Q. What analytical challenges arise when resolving <sup>13</sup>C isotopic isomers in pyridine-3-carboxylic acid derivatives?

  • Chromatographic separation : Optimize reverse-phase HPLC with a C18 column and 0.1% formic acid in acetonitrile/water to resolve isotopologues. Adjust gradient elution to minimize co-elution of labeled and unlabeled species .
  • Spectral deconvolution : Use tandem MS (e.g., Q-TOF) to differentiate isotopic clusters. For example, the M+5 peak (due to five <sup>13</sup>C atoms) should exhibit a distinct mass shift (Δm/z = +5.05) relative to the natural abundance .

Q. How can crystallographic data for (2,3,4,5,6-<sup>13</sup>C5)pyridine-3-carboxylic acid resolve ambiguities in hydrogen-bonding networks?

  • Neutron diffraction : Deploy deuterated crystals to locate hydrogen atoms in hydrogen-bonding interactions, which are critical for understanding the compound’s solubility and stability.
  • SHELXL refinement : Use anisotropic displacement parameters to model isotopic effects on thermal motion, particularly for the carboxylic acid group and pyridine ring .

Q. What contradictions exist in reported pKa values for pyridine-3-carboxylic acid derivatives, and how can isotopic labeling address them?

  • Issue : Discrepancies in pKa (e.g., 1.8–2.2 for the carboxylic group) arise from solvent effects or measurement techniques (potentiometry vs. UV titration).
  • Methodological resolution : Use <sup>13</sup>C-labeled derivatives to perform <sup>13</sup>C NMR pH titrations, directly tracking chemical shifts of the carboxylic carbon (δ ~170–175 ppm) to calculate precise pKa values .

Q. Methodological Considerations

Designing isotopic dilution assays for quantifying (2,3,4,5,6-<sup>13</sup>C5)pyridine-3-carboxylic acid in biological matrices

  • Spike-in protocol : Add a known quantity of <sup>13</sup>C-labeled compound to plasma or tissue homogenates. Use stable isotope dilution LC-MS with a deuterated internal standard (e.g., d5-pyridine-3-carboxylic acid) to correct for matrix effects .
  • Calibration curve : Validate linearity (R<sup>2</sup> >0.99) across 0.1–100 ng/mL, ensuring limit of detection (LOD) <0.05 ng/mL for trace analysis .

Resolving isotopic interference in FTIR spectroscopy of labeled pyridine derivatives

  • Spectral subtraction : Subtract natural abundance <sup>12</sup>C spectra from labeled samples to isolate <sup>13</sup>C-specific peaks (e.g., C=O stretch at ~1680 cm<sup>−1</sup> shifts to ~1650 cm<sup>−1</sup>).
  • DFT calculations : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes for the <sup>13</sup>C isotopologue .

Properties

IUPAC Name

(2,3,4,5,6-13C5)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNIIMVLHYAWGP-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH]N=[13CH]1)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662145
Record name (~13~C_5_)Pyridine-3-(~13~C)carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.066 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189954-79-7
Record name (~13~C_5_)Pyridine-3-(~13~C)carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1189954-79-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5.2 g of 90% pyridinium bromide perbromide was added in one portion to a solution of 5 g of 3-pyridinecarboxylic acid, 5-cyano-1,4-dihydro-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-, ethyl ester and 1.2 ml pyridine in 150 ml of dry ethanol-free CHCl3 at -10° C. The mixture was stirred for 45 minutes at 0° C. and the bromide (6 g) was obtained by flash chromatography over silica gel (10% EtAc/CH2Cl2). This was dissolved in 30 ml of THF and added dropwise to a suspension of 4-mercaptopyridine, sodium salt [(prepared from 1.5 g of 4-mercapto pyridine and 0.5 g of 60% NaH in THF/DMF (1:1, 40 ml)] at 0° C. and the mixture was warmed to room temperature. After stirring for one hour, the reaction mixture was diluted with water and extracted with CH2Cl2. The organic extracts were washed with water, dried, and evaporated. The residue was crystallized from EtAc to give 5.1 g of 3-pyridinecarboxylic acid, 5-cyano-1,4-dihydro-6-methyl-2[4-pyridinylthiomethyl]-4-[(2-trifluoromethyl)phenyl]-, ethyl ester, mp 222°-224° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
THF DMF
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 8.4 g (22.5 mmol) of acid chloride starting material used in Example 1 in 50 ml of methylene chloride were added 5.4 g of 3-bromopropylamine hydrobromide and 5.5 g of potassium carbonate. The mixture was stirred at room temperature for one hour and then 20 ml of water was added. Stirring was continued for 18 hours. After that the organic layer was separated, washed with brine and concentrated. The oily residue was triturated with cyclohexane to give a solid. A 2.3 g analytically pure sample was obtained by chromatography of 2.6 g of crude 3-pyridinecarboxylic acid, 5-[[(3-bromopropyl)amino]carbonyl]-6-(difluoromethyl)- 4-(2-methylpropyl)-2-(trifluoromethyl)-, methyl ester on silica gel columns with 20% ethyl acetate/cyclohexane as eluting solvent, m.p. 107°-110° C.
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl acetate cyclohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
8.4 g
Type
reactant
Reaction Step Two
Name
3-bromopropylamine hydrobromide
Quantity
5.4 g
Type
reactant
Reaction Step Three
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

The acid chloride starting material of Example 1 (12.81 g=0.0345 mole) was dissolved in 100 ml CH2Cl2. To this solution was added 4.68 g (0.0373 mol) of glycine methyl ester hydrochloride. This mixture was cooled in an ice bath before adding 10 ml of ethyldiisopropylamine (EDPA) (0.0574 mole) by pipet. The ice bath was removed, and the reaction stirred overnight at room temperature. 19F NMR showed the reaction was incomplete. An additional 3 ml of EDPA (0.172 mol) was added. After 1/2 hour a gas chromatographic assay showed complete reaction. It was washed with dilute HCl and extracted with CH2C2. The CH2Cl2 layer was dried with MgSO4, filtered and concentrated to 14.2 g orange oily solid. Two grams were chromatotroned (20% EtOAc/cyclohexane) and then recyrstallized to give 1.2 g of 3-pyridinecarboxylic acid, 6-(difluoromethyl)-5-[[(2-methoxy-2-oxoethyl)amino]carbonyl]-4-(2-methylpropyl)-2-(trifluoromethyl)-, methyl ester as a white solid. m.p. 126°-129° C.
[Compound]
Name
acid chloride
Quantity
12.81 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.68 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

This example illustrates the preparation of Compound 101, an example of the formation of the heterocycle by cycloaddition reaction. Sodium (7.87 g, 0.35 mol) was cautiously added in portions to 250 mL methanol under nitrogen. Methyl 5-acetyl-2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate (20 g, 0.057 mol) was added at 25° C., followed by dropwise addition of isoamyl nitrite (33.15 g, 0.283 mol). The mixture was stirred overnight at 25° C., then quenched with ice/concentrated HCl slush, and extracted with ether. The combined ether layers were washed with saturated sodium bicarbonate and dried (MgSO4). The solvent was evaporated in vacuo and the residue purified by HPLC with 10% ethyl acetate-hexane to give 22 g (99%) of 3-pyridinecarboxylic acid, 2-(difluoromethyl)-5-((hydroxyimino)acetyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-, methyl ester, as a yellow solid. m.p. 84°-86° C.
[Compound]
Name
Compound 101
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
heterocycle
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.87 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Methyl 5-acetyl-2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
33.15 g
Type
reactant
Reaction Step Five

Synthesis routes and methods V

Procedure details

This example illustrates the preparation of Compounds 62, 106, 107, and 109, an example of reduction of a α-hydroxyhaloheterocyclomethyl derivative to the α-hydroxyheterocyclomethyl derivative, and oxidation of this derivative to compounds of the present invention. A mixture of methyl 5-[(2-chloro-5-thiazolyl)-hydroxymethyl)-2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate (7.2 g, 16 mmol), 6 mL triethylamine, and 5% of palladium on activated carbon catalyst (5 g) in 80 mL methanol was placed in a Parr hydrogenation apparatus at 50 psi and RT for 18 h. The reaction mixture was filtered through celite. The celite was thoroughly washed with methanol. The combined filtrates was concentrated in vacuo. The residual solid was purified by flash chromatography on silica gel with 30% ethyl acetate-cyclohexane to afford 3-pyridinecarboxylic acid, 2-(difluoromethyl)-5-(hydroxy-5-thiazolylmethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-, methyl ester (5 g, 73.5%) as A light yellow solid. m.p. 140°-150° C.
[Compound]
Name
Compounds 62
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 5-[(2-chloro-5-thiazolyl)-hydroxymethyl)-2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.